molecular formula C10H9BrN2 B1285035 2-Amino-6-bromo-3-methylquinoline CAS No. 203506-01-8

2-Amino-6-bromo-3-methylquinoline

Cat. No.: B1285035
CAS No.: 203506-01-8
M. Wt: 237.1 g/mol
InChI Key: DUFGQFDKOSMTAO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9BrN2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the third position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-methylquinoline can be achieved through various methods. One common approach involves the bromination of 3-methylquinoline followed by the introduction of an amino group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline ring.

    Substitution: The bromine atom at the sixth position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduced quinoline derivatives with modified functional groups.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-6-bromo-3-methylquinoline has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of biological systems and as a probe to investigate enzyme activities and metabolic pathways.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    2-Aminoquinoline: Lacks the bromine and methyl groups, making it less sterically hindered and potentially less reactive.

    6-Bromoquinoline: Lacks the amino and methyl groups, which may reduce its biological activity and specificity.

    3-Methylquinoline:

Uniqueness: 2-Amino-6-bromo-3-methylquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group enhances its potential as a ligand for metal complexes, while the bromine atom allows for further functionalization through substitution reactions. The methyl group at the third position can influence the compound’s steric and electronic properties, making it a versatile scaffold for drug discovery and other applications.

Properties

IUPAC Name

6-bromo-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGQFDKOSMTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588905
Record name 6-Bromo-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-01-8
Record name 6-Bromo-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-methylquinoline
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